![molecular formula C9H9ClN2O3 B2867997 2-chloro-N-(4-nitrophenyl)propanamide CAS No. 147372-40-5](/img/structure/B2867997.png)
2-chloro-N-(4-nitrophenyl)propanamide
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Overview
Description
2-chloro-N-(4-nitrophenyl)propanamide is an organic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a propanamide moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-nitrophenyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent like dichloromethane or ethanol.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Reduction: 2-chloro-N-(4-aminophenyl)propanamide.
Hydrolysis: 2-chloropropanoic acid and 4-nitroaniline.
Scientific Research Applications
2-chloro-N-(4-nitrophenyl)propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrophenyl groups can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to changes in biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chloro-4-nitrophenyl)propanamide: Similar structure but with an additional chloro group on the phenyl ring.
3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-chloro-N-(4-nitrophenyl)propanamide is unique due to the presence of both a chloro group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSYEZBOHBDLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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